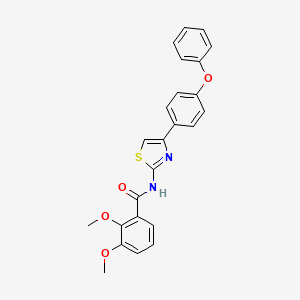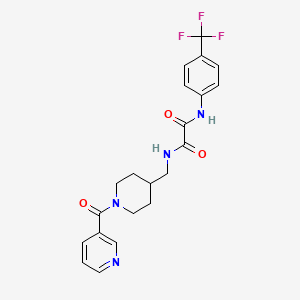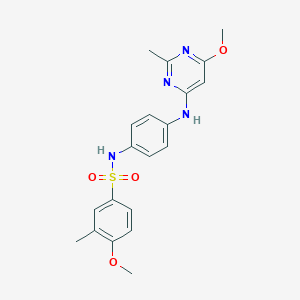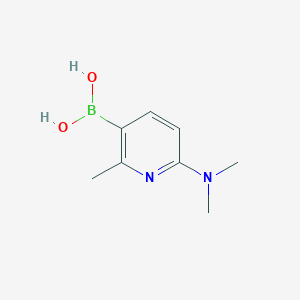
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a nitrophenyl group, and a quinolinol group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-5-methylisoxazole, a component of the compound, include a melting point of 59-61 °C and a molecular weight of 98.10 .科学的研究の応用
Antimalarial Activity
A significant application of related compounds involves antimalarial activity. Research conducted by Werbel et al. (1986) on a series of compounds, including those similar to the chemical , demonstrated notable effectiveness against malaria, particularly Plasmodium berghei infections in mice. Their findings also highlighted the compounds' potential for extended protection against infection following oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Antimicrobial and Larvicidal Activities
The compounds closely related to 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol have shown promising antimicrobial and mosquito larvicidal activities. Rajanarendar et al. (2010) synthesized a series of compounds that exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, some of these compounds were lethal to mosquito larvae, specifically Culex quinquefasciatus (Rajanarendar et al., 2010).
Inhibiting Gram-Negative Pathogens
A study by Enquist et al. (2012) identified a compound, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol INP1750, as a potential inhibitor of type III secretion in the Gram-negative pathogen Yersinia pseudotuberculosis. The research also found that the most potent compounds targeted both extracellular and intracellular pathogens, including Chlamydia trachomatis, in cell-based infection models (Enquist et al., 2012).
Anticancer Activity
Research into related quinoline compounds has also explored their potential in cancer treatment. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, some of which demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial Efficacy of Metal Chelates
Alothman et al. (2020) studied Cu(II), Ni(II), and Co(II) azo chelates of 7-((3-phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol. These metal chelates exhibited significant in vitro antimicrobial efficacy, offering insights into the potential use of such compounds in antimicrobial applications (Alothman et al., 2020).
特性
IUPAC Name |
7-[[(5-methyl-1,2-oxazol-3-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-12-10-17(23-28-12)22-18(14-4-2-6-15(11-14)24(26)27)16-8-7-13-5-3-9-21-19(13)20(16)25/h2-11,18,25H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNEYJBYYRRFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)




![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)
![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

